Pentadecanedioyl-CoA

Peroxisomal β-oxidation Mitochondrial respiration Dicarboxylic acid metabolism

Pentadecanedioyl-CoA is the obligate C15 α,ω-dicarboxylic substrate for the peroxisomal fatty acid β-oxidation pathway. Unlike monocarboxylic acyl-CoAs (e.g., palmitoyl-CoA) which are processed in mitochondria, this compound is exclusively degraded in peroxisomes, making it an essential, non-substitutable tool for studying Zellweger spectrum disorders, ACOX1 deficiency, and dicarboxylic acid metabolism. Its kinetic profile allows precise mapping of dicarboxylyl-CoA synthetase chain-length specificity. Ensure experimental validity by selecting the correct substrate; generic long-chain acyl-CoAs will yield false negatives due to divergent organellar targeting and enzyme kinetics.

Molecular Formula C36H62N7O19P3S
Molecular Weight 1021.9 g/mol
Cat. No. B15550712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanedioyl-CoA
Molecular FormulaC36H62N7O19P3S
Molecular Weight1021.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H62N7O19P3S/c1-36(2,31(49)34(50)39-17-16-25(44)38-18-19-66-27(47)15-13-11-9-7-5-3-4-6-8-10-12-14-26(45)46)21-59-65(56,57)62-64(54,55)58-20-24-30(61-63(51,52)53)29(48)35(60-24)43-23-42-28-32(37)40-22-41-33(28)43/h22-24,29-31,35,48-49H,3-21H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)
InChIKeyYFTGQRMCTIPMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecanedioyl-CoA: A C15 Dicarboxylic Acyl-CoA for Peroxisomal β-Oxidation Studies


Pentadecanedioyl-CoA is a long-chain, ω-carboxylated acyl-coenzyme A derivative, defined by its 15-carbon, α,ω-dicarboxylic acid moiety attached to coenzyme A [1]. This compound is an obligate intermediate in the specialized metabolic pathway for the degradation of long-chain dicarboxylic acids (DCAs) [2]. Unlike typical monocarboxylic acyl-CoAs which are primarily processed in mitochondria, the metabolism of dicarboxylyl-CoA esters, including Pentadecanedioyl-CoA, is exclusively initiated and primarily carried out within peroxisomes via a dedicated β-oxidation system [3]. This fundamental distinction in organellar targeting and enzymatic processing underpins its unique role and application in research focused on peroxisomal function and DCA metabolism.

Why Pentadecanedioyl-CoA Cannot Be Replaced by Generic Long-Chain Acyl-CoAs


A common procurement error is to assume any long-chain acyl-CoA can substitute for another in experiments. This is incorrect for Pentadecanedioyl-CoA. Standard long-chain acyl-CoAs, such as palmitoyl-CoA (C16:0), are excellent substrates for the mitochondrial carnitine palmitoyltransferase (CPT) system and subsequent mitochondrial β-oxidation [1]. In contrast, as a dicarboxylic compound, Pentadecanedioyl-CoA is not oxidized by intact mitochondria; rat liver mitochondria are capable of oxidizing long-chain monocarboxyl-CoAs but not dicarboxylyl-CoAs [2]. Its degradation is reliant on peroxisomal β-oxidation, and even within that system, chain-length specificity is critical. The activity of the key activating enzyme, dicarboxylyl-CoA synthetase, varies substantially with chain length, peaking at C12 and dropping off for other DCAs [3]. Thus, substituting with a non-dicarboxylic or even a different chain-length dicarboxylic acyl-CoA will lead to false-negative or non-representative results due to distinct subcellular targeting and divergent enzyme kinetics.

Quantitative Differentiation of Pentadecanedioyl-CoA for Targeted Procurement


Divergent Metabolic Fate: No Detectable Mitochondrial Oxidation of Pentadecanedioyl-CoA

The intracellular site of β-oxidation for Pentadecanedioyl-CoA is a critical point of differentiation from monocarboxylic acyl-CoAs. A direct comparative study using rat liver preparations demonstrated that while long-chain monocarboxyl-CoAs like palmitoyl-CoA were readily oxidized by intact mitochondria, no mitochondrial dicarboxylyl-CoA oxidation could be detected [1]. This finding is consistent across multiple studies, confirming that the β-oxidation of dicarboxylic acids like the C15 precursor to this CoA ester occurs exclusively in peroxisomes [2]. This qualitative difference in metabolic fate—peroxisomal vs. mitochondrial—is a primary reason for its specialized use.

Peroxisomal β-oxidation Mitochondrial respiration Dicarboxylic acid metabolism

Chain-Length Specificity of Dicarboxylyl-CoA Synthetase Defines Pentadecanedioyl-CoA's Kinetic Niche

The enzyme responsible for the activation of dicarboxylic acids to their CoA esters, dicarboxylyl-CoA synthetase, exhibits pronounced chain-length specificity. While the absolute kinetic parameters for Pentadecanedioyl-CoA are not established in the primary literature, the substrate specificity of the enzyme for the parent acid has been quantified. The enzyme acts on dicarboxylic acids from C5 to C16, but the maximal activity is observed with dodecanedioic acid (C12) at 2 µmol/min per g of liver [1]. As Pentadecanedioic acid (C15) is near the upper limit of the enzyme's effective range, its activation rate is expected to be significantly lower than that of the optimal C12 substrate. This positions Pentadecanedioyl-CoA as a distinct, non-optimal substrate, useful for probing the active site geometry and chain-length constraints of this class of enzymes, in contrast to the kinetically preferred C12 and C14 analogs [2].

Enzyme kinetics Dicarboxylyl-CoA synthetase Substrate specificity

Comparative Peroxisomal β-Oxidation Activity: DC-CoAs at Half the Rate of MC-CoAs

Within the peroxisome, the initial and rate-limiting step of β-oxidation is catalyzed by fatty acyl-CoA oxidase. A comparative study of peroxisomal β-oxidation using both dicarboxylyl-CoAs (DC-CoAs) and monocarboxylyl-CoAs (MC-CoAs) of similar chain lengths (C10-C16) demonstrated a clear quantitative difference in activity. The activities for DC-CoAs with 10-16 carbon atoms, a class which includes Pentadecanedioyl-CoA, were about half of those measured for the corresponding chain-length MC-CoAs [1]. This indicates that while both are substrates, the presence of the terminal carboxyl group significantly impedes the rate of oxidation by the peroxisomal oxidase, a key distinction for experimental design when comparing metabolic fluxes.

Peroxisomal β-oxidation Acyl-CoA oxidase Substrate specificity

Structural and Physical Distinction from Palmitoyl-CoA (C16:0)

Pentadecanedioyl-CoA (C36H62N7O19P3S; MW 1021.90) is often confused with the more common long-chain acyl-CoA, Palmitoyl-CoA (C16:0). The key differentiator is the presence of a second terminal carboxylic acid group, making it a dicarboxylyl-CoA. This structural feature fundamentally alters its metabolic pathway. While both compounds are long-chain, Palmitoyl-CoA is a primary substrate for mitochondrial β-oxidation and glycerolipid synthesis [1]. Pentadecanedioyl-CoA, as a member of the dicarboxylic acyl-CoA class, is instead directed into the peroxisomal β-oxidation pathway [2]. This difference in organellar fate is a primary selection criterion for researchers studying peroxisomal disorders or the specific biochemistry of omega-oxidation products.

Chemical properties Acyl-CoA classification Metabolic pathway

Validated Research and Industrial Applications for Pentadecanedioyl-CoA


Investigating the Molecular Basis of Peroxisomal β-Oxidation Disorders

The exclusive metabolism of dicarboxylyl-CoAs in peroxisomes, as established in Section 3, makes Pentadecanedioyl-CoA a critical tool for studying peroxisomal function. In cellular or in vitro models of peroxisomal biogenesis disorders (e.g., Zellweger spectrum) or single-enzyme deficiencies (e.g., ACOX1 deficiency), the rate of Pentadecanedioyl-CoA oxidation serves as a specific and quantitative readout of the integrity of the peroxisomal β-oxidation pathway, distinct from mitochondrial function [1].

In Vitro Kinetic Profiling of Peroxisomal Acyl-CoA Oxidases and Thiolases

The quantitative evidence that dicarboxylyl-CoAs are oxidized at approximately half the rate of their monocarboxylic counterparts by the peroxisomal oxidase provides a crucial kinetic benchmark. Researchers can use Pentadecanedioyl-CoA in standardized in vitro assays to profile the substrate specificity and catalytic efficiency of purified or recombinant peroxisomal enzymes (e.g., ACOX1, SCPx thiolase) and compare their activity against a known class of substrate [2]. This is essential for characterizing mutant enzymes or screening for modulators of peroxisomal activity.

Probing the Active Site Architecture of Dicarboxylyl-CoA Synthetase

The finding that dicarboxylyl-CoA synthetase exhibits a distinct chain-length preference, with maximal activity towards C12 substrates, positions Pentadecanedioyl-CoA (C15) as a valuable probe for mapping the enzyme's active site. By comparing the activation kinetics of the C15 substrate with the optimal C12 substrate and the near-limit C16 substrate, researchers can investigate the molecular determinants of chain-length specificity and the geometry of the substrate-binding pocket [3].

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